Cas no 2680735-84-4 (1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid)

1-Acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core with an acetyl substituent and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other derivatives, while the acetyl group can influence reactivity and stability. Its rigid polycyclic framework may enhance binding affinity in drug design. The compound is suitable for use in medicinal chemistry, where its scaffold can serve as a precursor for biologically active molecules, including kinase inhibitors or other targeted therapeutics.
1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid structure
2680735-84-4 structure
Product Name:1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid
CAS No:2680735-84-4
MF:C10H10N2O3
MW:206.198002338409
CID:5647975
PubChem ID:165916124
Update Time:2025-05-24

1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28272611
    • 2680735-84-4
    • 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
    • 1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid
    • Inchi: 1S/C10H10N2O3/c1-6(13)12-3-2-8-9(12)4-7(5-11-8)10(14)15/h4-5H,2-3H2,1H3,(H,14,15)
    • InChI Key: XSTIRNIWIUFNQF-UHFFFAOYSA-N
    • SMILES: O=C(C)N1C2=CC(C(=O)O)=CN=C2CC1

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 70.5Ų

1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28272611-1g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
1g
$1172.0 2023-09-09
Enamine
EN300-28272611-5g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
5g
$3396.0 2023-09-09
Enamine
EN300-28272611-10g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
10g
$5037.0 2023-09-09
Enamine
EN300-28272611-0.05g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
0.05g
$983.0 2023-09-09
Enamine
EN300-28272611-0.1g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
0.1g
$1031.0 2023-09-09
Enamine
EN300-28272611-0.25g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
0.25g
$1078.0 2023-09-09
Enamine
EN300-28272611-0.5g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
0.5g
$1124.0 2023-09-09
Enamine
EN300-28272611-1.0g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
1g
$1515.0 2023-05-25
Enamine
EN300-28272611-2.5g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
2.5g
$2295.0 2023-09-09
Enamine
EN300-28272611-5.0g
1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
2680735-84-4
5g
$4391.0 2023-05-25

Additional information on 1-acetyl-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylic acid

Exploring the Potential of 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS No. 2680735-84-4) in Modern Research

The compound 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS No. 2680735-84-4) has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique pyrrolopyridine scaffold, this molecule is being explored for its potential applications in targeting various biological pathways. Researchers are particularly interested in its carboxylic acid functionality, which offers opportunities for derivatization and optimization in drug design. The acetyl group further enhances its versatility, making it a valuable intermediate in synthetic organic chemistry.

In recent years, the demand for novel heterocyclic compounds like 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has surged due to their relevance in addressing unmet medical needs. Searches for "pyrrolopyridine derivatives" and "carboxylic acid-based drug candidates" have spiked, reflecting the growing interest in this chemical space. The compound’s structural features align with current trends in small-molecule therapeutics, particularly in oncology and neurology, where heterocyclic scaffolds are often prioritized for their bioavailability and target specificity.

One of the key advantages of CAS No. 2680735-84-4 lies in its potential as a building block for kinase inhibitors. Kinases are a hot topic in drug discovery, with many researchers focusing on their role in diseases like cancer and inflammatory disorders. The pyrrolopyridine core of this compound is structurally similar to known kinase-binding motifs, making it a promising candidate for further exploration. Additionally, its carboxylic acid moiety allows for easy conjugation with other pharmacophores, enabling the development of hybrid molecules with enhanced properties.

From a synthetic perspective, 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid offers several advantages. Its stability under standard laboratory conditions and compatibility with common reagents make it a practical choice for chemists. Recent publications have highlighted its use in multicomponent reactions, a trending area in green chemistry. The compound’s acetyl-protected nitrogen also provides a handle for selective functionalization, which is crucial for achieving desired pharmacological profiles.

Beyond its pharmaceutical potential, CAS No. 2680735-84-4 is also being investigated in materials science. The pyrrolopyridine framework is known to exhibit interesting electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs). This dual applicability in both life sciences and materials research underscores the compound’s versatility and broad appeal.

As the scientific community continues to explore 1-acetyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, its role in interdisciplinary research is becoming increasingly evident. Whether in drug discovery, synthetic methodology, or advanced materials, this compound represents a valuable tool for innovation. With ongoing studies and growing interest, it is poised to make significant contributions to multiple fields in the coming years.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.